3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-4-13-24-22(14-17)26(29)23(25(28)19-7-11-21(31-3)12-8-19)16-27(24)15-18-5-9-20(30-2)10-6-18/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTOQXCFIKPTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Methoxybenzoyl and Methoxyphenyl Groups: The methoxybenzoyl and methoxyphenyl groups can be introduced through Friedel-Crafts acylation reactions, where the quinoline core is reacted with methoxybenzoyl chloride and methoxyphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
In contrast, alkyl chains (butyl/pentyl in compounds 93/94) reduce aromaticity but may improve membrane permeability . Fluorinated benzyl groups (e.g., 2-fluorophenylmethyl in ) introduce electronegativity, possibly altering binding affinity.
Position 3 Substituents :
- The 4-methoxybenzoyl group in the target compound and analogs 93/94 contributes to electron-rich environments. Replacing benzoyl with sulfonyl (e.g., ) introduces a strong electron-withdrawing group, which could modulate reactivity and solubility.
Position 6 Substituents :
- The methyl group in the target compound offers moderate lipophilicity. Ethoxy () or fluoro () substituents at this position may influence steric hindrance and metabolic stability.
Biological Activity
The compound 3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinoline compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H23NO4
- Molecular Weight : 425.46 g/mol
Structural Representation
The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy and benzoyl substituents may enhance binding affinity to specific enzymes or receptors, modulating their activity. The quinoline core is known for its ability to interact with DNA and proteins, potentially influencing cellular processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of methoxybenzoyl compounds have been reported to bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G(2)/M phase. This mechanism is crucial for the development of anticancer therapies that can overcome multidrug resistance (MDR) in cancer cells .
Case Studies
- SMART Compounds : A study on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated their efficacy comparable to FDA-approved antitubulin drugs. These compounds showed potent inhibition of tubulin polymerization and induced apoptosis in cancer cells .
- In Vivo Studies : In vivo efficacy studies have indicated that similar compounds can significantly inhibit tumor growth in xenograft models, suggesting that the quinoline structure may confer similar therapeutic benefits .
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that the presence of methoxy groups may enhance the antimicrobial activity against various pathogens, although specific data on this compound is limited.
Other Biological Activities
The compound may also exhibit anti-inflammatory and antioxidant activities due to the presence of functional groups that can scavenge free radicals and modulate inflammatory pathways. However, further research is required to elucidate these effects comprehensively.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Methoxybenzoyl chloride | Anticancer | Tubulin inhibition |
| 3-Methoxybenzyl alcohol | Antimicrobial | Cell membrane disruption |
| 6-Methylquinoline | Antioxidant | Free radical scavenging |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves Pd-catalyzed cross-coupling reactions or base-mediated condensation. For example:
- Pd-Catalyzed Cross-Coupling : A method adapted from quinoline derivatives (e.g., ) uses PdCl₂(PPh₃)₂/PCy₃ in DMF with 2 M K₂CO₃. Yields depend on catalyst loading (5–10 mol%), temperature (80–110°C), and stoichiometry of boronic acid derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .
- Base-Catalyzed Condensation : A binary solvent system (ethanol/DMF) with 40% NaOH promotes aldol-like condensation (e.g., ). Stirring for 48 hours under reflux improves yield (60–75%), but prolonged reaction times risk side-product formation.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?
Methodological Answer:
- X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles. ORTEP-III generates thermal ellipsoid diagrams, critical for confirming substituent orientation (e.g., methoxy groups at C4 and benzyl positions) .
- NMR/HRMS : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy protons (δ 3.8–4.0 ppm) and dihydroquinolin-4-one carbonyl (δ 170–175 ppm). HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .
Q. How can mechanistic studies resolve contradictions in reaction pathways for derivative synthesis?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis steps to track oxygen incorporation in the dihydroquinolin-4-one core.
- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR (e.g., carbonyl stretching at 1680–1720 cm⁻¹) to distinguish between nucleophilic substitution vs. radical pathways .
- Computational DFT : Calculate activation energies for proposed transition states (e.g., B3LYP/6-31G* level) to validate competing mechanisms .
Q. What strategies address discrepancies between crystallographic and spectroscopic data?
Methodological Answer:
- Twinned Crystals : Use SHELXD/SHELXE for phase resolution in cases of pseudo-merohedral twinning. Adjust HKLF 5 formatting in .ins files to account for overlapping reflections .
- Dynamic NMR : For flexible methoxybenzyl groups, variable-temperature NMR (VT-NMR, −40°C to 80°C) resolves rotational barriers, aligning with crystallographic disorder parameters .
Q. How can functional group modifications enhance bioactivity while maintaining stability?
Methodological Answer:
- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the quinoline C6 position. Monitor stability via accelerated degradation studies (40°C/75% RH, 4 weeks) .
- Methoxy Replacement : Substitute 4-methoxy with electron-withdrawing groups (e.g., CF₃) to assess π-π stacking via docking simulations (AutoDock Vina) and cytotoxicity assays .
Q. What statistical approaches validate reproducibility in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply Box-Behnken design to optimize Pd catalyst (5–15 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). ANOVA identifies temperature (p < 0.05) as the most significant factor .
- Control Charts : Track intermediate purity (HPLC, n=3 replicates) across batches to detect systemic variability (>2σ triggers revalidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
